

4-Benzylmorpholin-3-one: A Technical Overview of its Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Benzylmorpholin-3-one**

Cat. No.: **B1279983**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, and available data for **4-Benzylmorpholin-3-one**. Due to the limited publicly available information on this specific compound, this guide also includes relevant data from closely related analogs to provide a contextual understanding for research and development purposes.

Chemical Structure and IUPAC Name

The compound with the systematic IUPAC name **4-benzylmorpholin-3-one** is a heterocyclic organic molecule. It features a morpholine ring, which is a six-membered heterocycle containing both nitrogen and oxygen atoms at positions 1 and 4, respectively. A benzyl group is attached to the nitrogen atom at position 4, and a carbonyl group is present at position 3 of the morpholine ring, forming a lactam.

DOT Script of the Chemical Structure:

Caption: Chemical structure of **4-Benzylmorpholin-3-one**.

Physicochemical Data

Quantitative data for **4-Benzylmorpholin-3-one** is sparse in the literature. The following table summarizes the available information. For context, data for the closely related compound, 4-phenylmorpholin-3-one, is also provided.

Property	4-Benzylmorpholin-3-one	4-Phenylmorpholin-3-one
CAS Number	61636-32-6	29518-11-4
Molecular Formula	C ₁₁ H ₁₃ NO ₂	C ₁₀ H ₁₁ NO ₂
Molecular Weight	191.23 g/mol	177.19 g/mol
Boiling Point	125 °C at 0.7 Torr	Not available
Density	1.170 g/cm ³ (Predicted)	Not available

Experimental Protocols: A Putative Synthetic Approach

A specific, detailed experimental protocol for the synthesis of **4-Benzylmorpholin-3-one** is not readily available in peer-reviewed literature. However, a synthetic method for the structurally similar compound, 4-phenylmorpholin-3-one, has been reported and can be adapted as a putative approach.

Synthesis of 4-Phenylmorpholin-3-one (Adapted as a potential route for **4-Benzylmorpholin-3-one**):

This protocol describes the synthesis of 4-phenylmorpholin-3-one from N-phenylethanolamine and chloroacetyl chloride. A similar approach using N-benzylethanolamine could potentially yield **4-benzylmorpholin-3-one**.

- Reaction: To a solution of N-phenylethanolamine (1 equivalent) in a suitable solvent such as isopropanol, chloroacetyl chloride (3 equivalents) and a 10 N aqueous solution of sodium hydroxide are added dropwise and simultaneously at a controlled temperature of 40°C.
- pH Control: The pH of the reaction mixture is maintained between 7 and 8 during the addition.
- Reaction Time: After the addition is complete, the mixture is stirred for an additional 10 minutes at 40°C.

- Work-up: The reaction mixture is then cooled to 0°C and stirred for 1 hour. The resulting solid product is collected by filtration, washed with cold water, and dried.

Note: This protocol is for a related compound and would require optimization and verification for the synthesis of **4-Benzylmorpholin-3-one**.

Biological Activity and Signaling Pathways

There is currently a lack of specific quantitative biological activity data and identified signaling pathways for **4-Benzylmorpholin-3-one** in the public domain.

The morpholine scaffold is, however, a well-recognized privileged structure in medicinal chemistry, present in a variety of biologically active compounds. Derivatives of morpholine have been investigated for a wide range of therapeutic applications, including as anticancer, antifungal, and antibacterial agents. The biological activities are highly dependent on the nature and position of substituents on the morpholine ring. For professionals in drug development, **4-benzylmorpholin-3-one** could serve as a scaffold for the synthesis of novel compounds to be screened for various biological activities.

Conclusion

4-Benzylmorpholin-3-one is a defined chemical entity with a known structure. However, there is a significant gap in the publicly available scientific literature regarding its detailed synthesis, comprehensive physicochemical properties, and biological activity. The information provided in this guide, including the putative synthetic protocol and data on related compounds, serves as a foundational resource for researchers and scientists interested in exploring the potential of this molecule in drug discovery and development. Further experimental investigation is warranted to fully characterize its chemical and biological profile.

- To cite this document: BenchChem. [4-Benzylmorpholin-3-one: A Technical Overview of its Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1279983#structure-and-iupac-name-of-4-benzylmorpholin-3-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com